N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide
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Overview
Description
N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide: is a complex organic compound with a unique structure that combines a benzamide moiety with a cycloheptapyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cycloheptapyran ring system, followed by the introduction of the benzamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The benzamide group can undergo substitution reactions where the amide hydrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)acetamide
- N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)propionamide
Uniqueness
N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide is unique due to its specific combination of a benzamide group with a cycloheptapyran ring system. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
511312-45-1 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide |
InChI |
InChI=1S/C17H17NO3/c19-16(12-7-3-1-4-8-12)18-14-11-13-9-5-2-6-10-15(13)21-17(14)20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,18,19) |
InChI Key |
FVATVTGQJFDRRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)OC(=O)C(=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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